7-Bromoheptan-1-amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

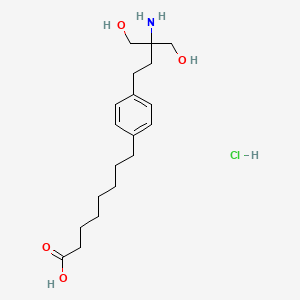

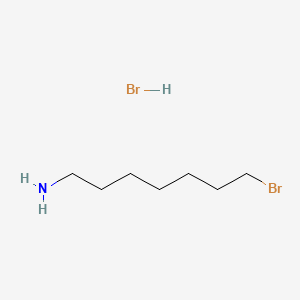

7-Bromoheptan-1-amine hydrobromide is a chemical compound with the CAS Number: 1082678-45-2 . It has a molecular weight of 275.03 and its IUPAC name is 7-bromoheptan-1-amine hydrobromide . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .

Physical And Chemical Properties Analysis

7-Bromoheptan-1-amine hydrobromide is a solid substance . It is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique

Biogenic Amines and Food Safety Biogenic amines, such as histamine, putrescine, and cadaverine, are significant in determining fish safety and quality. Understanding the relationships between biogenic amines and their involvement in nitrosamine formation can explain the mechanism of scombroid poisoning and assure the safety of many fish products (Bulushi et al., 2009). Analytical methods for quantifying biogenic amines in foods, including 7-Bromoheptan-1-amine derivatives, are crucial for food safety and quality control (Önal, 2007).

Surface Functionalization and Biomolecule Immobilization Plasma surface treatments or plasma polymerization create polymeric surfaces containing reactive chemical groups like amine functionalities. These surfaces are used for the covalent immobilization of biomolecules, demonstrating the potential of amine-functionalized materials, including derivatives of 7-Bromoheptan-1-amine, in bio-interface applications (Siow et al., 2006).

Advanced Oxidation Processes for Environmental Remediation Amine and azo compounds, including those derived from 7-Bromoheptan-1-amine, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving the efficacy of overall treatment schemes and addressing global concerns about toxic and hazardous amino-compounds in water (Bhat & Gogate, 2021).

Carbon Dioxide Capture and Separation Amine-functionalized metal–organic frameworks (MOFs), potentially utilizing 7-Bromoheptan-1-amine derivatives, have attracted attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs demonstrate high CO2 sorption capacity and exhibit excellent separation performance for CO2 from other gases, highlighting their potential in addressing climate change challenges (Lin et al., 2016).

PFAS Removal in Water Treatment Amine-containing sorbents, including those derived from 7-Bromoheptan-1-amine, offer promising solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. The design of these sorbents considers electrostatic interactions, hydrophobic interactions, and morphology, underscoring the importance of amine functionality in environmental remediation efforts (Ateia et al., 2019).

Safety and Hazards

The safety information for 7-Bromoheptan-1-amine hydrobromide includes several hazard statements: H315-H318-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 . The compound is labeled with the GHS05 and GHS07 pictograms .

Propriétés

IUPAC Name |

7-bromoheptan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BrN.BrH/c8-6-4-2-1-3-5-7-9;/h1-7,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNNWOAGUQLSHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoheptan-1-amine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)

![1,4-Diazabicyclo[4.3.1]decane](/img/structure/B585976.png)

![3-(2-Chloroethyl-d4)-2-methyl-9-(benzyloxy)-4H-pyrido[1,2a]pyrimidin-4-one](/img/structure/B585984.png)

![pyrido[4,3-e][1,2,4]triazin-8(7H)-one](/img/structure/B585986.png)

![{Methyl[2-(methylamino)ethyl]amino}acetaldehyde](/img/structure/B585987.png)